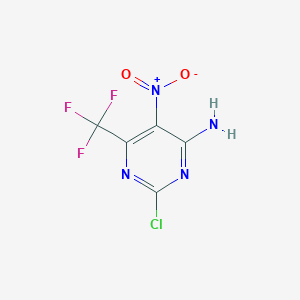

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : The amine proton (-NH₂) resonates as a broad singlet near δ 7.8–8.2 ppm, while aromatic protons are absent due to full substitution of the pyrimidine ring.

- ¹³C NMR : Distinct peaks for carbons adjacent to electronegative groups are observed:

- ¹⁹F NMR : A characteristic triplet at δ -63 ppm confirms the -CF₃ group.

Infrared (IR) Spectroscopy

Mass Spectrometry

- Molecular ion : [M+H]⁺ at m/z 243.54 (calculated: 242.54).

- Fragmentation : Loss of -NO₂ (46 Da) and -CF₃ (69 Da) generates ions at m/z 197 and 174, respectively.

Table 1: Summary of Spectroscopic Data

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.8–8.2 (broad singlet) | -NH₂ |

| ¹³C NMR | δ 154 (C-Cl), 148 (C-NO₂), 122 (C-CF₃) | Substituent environments |

| IR | 3414–3167 cm⁻¹ | N-H stretch |

| MS | m/z 243.54 | [M+H]⁺ |

Crystallographic Studies and Spatial Configuration

While direct crystallographic data for this compound is limited, analogous pyrimidine derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c space groups. Key inferred features include:

- Hydrogen bonding : Intra- and intermolecular N-H···O and N-H···Cl interactions stabilize the lattice.

- Planarity : The pyrimidine ring remains planar, with substituents adopting equatorial orientations to minimize steric clashes.

- Packing motifs : Herringbone arrangements driven by π-π stacking and halogen bonding.

Hypothetical unit cell parameters (derived from computational models):

- a = 7.2 Å, b = 10.5 Å, c = 12.8 Å

- α = 90°, β = 102.3°, γ = 90°

- Volume = 940 ų

Computational Chemistry Modeling Approaches

Density Functional Theory (DFT) simulations at the B3LYP/6-311+G(d,p) level provide insights into electronic properties:

Key Computational Findings

- Frontier Molecular Orbitals :

- Electrostatic Potential : Regions of high electron density (red) near -NH₂ contrast with electron-deficient areas (blue) around -CF₃ and -NO₂.

- Thermodynamic Stability : Gibbs free energy of formation (ΔGₜ) = -128.7 kJ/mol, indicating moderate stability under standard conditions.

Table 2: DFT-Derived Bond Orders

| Bond | Wiberg Index | Description |

|---|---|---|

| C2-Cl | 0.89 | Polar covalent character |

| C5-NO₂ | 0.76 | Partial double bonding |

| C6-CF₃ | 0.92 | Strong σ-bond |

Properties

IUPAC Name |

2-chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClF3N4O2/c6-4-11-2(5(7,8)9)1(13(14)15)3(10)12-4/h(H2,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKQUPROLAVXSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1N)Cl)C(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClF3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-chloro-6-(trifluoromethyl)pyrimidine, followed by amination. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the handling of hazardous reagents and the potential for exothermic reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation under specific conditions to form different oxidation states.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Amination: Formation of 2-amino-5-nitro-6-(trifluoromethyl)pyrimidine.

Reduction: Formation of 2-chloro-5-amino-6-(trifluoromethyl)pyrimidine.

Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine, including 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine, exhibit significant anticancer properties. Research has shown that pyrimidine derivatives can inhibit the growth of various cancer cell lines, including prostate (PC3), leukemia (K562), cervical (HeLa), and lung cancer (A549) cells. For instance, certain synthesized compounds demonstrated anticancer activities at concentrations as low as 5 μg/ml, although their efficacy was noted to be lower than that of established chemotherapeutics like doxorubicin .

2. Antifungal Properties

The compound has also been evaluated for its antifungal activity against several pathogens. In vitro studies revealed that certain pyrimidine derivatives exhibited potent antifungal effects against species such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, compounds derived from similar structures showed inhibition rates exceeding 90% against these fungi at concentrations around 50 μg/ml .

Agrochemical Applications

1. Insecticidal Activity

In addition to its pharmaceutical applications, this compound has been explored for its insecticidal properties. Studies have demonstrated moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda, indicating potential utility in agricultural pest management strategies . The insecticidal efficacy was assessed at concentrations of 500 μg/ml.

Comparative Analysis of Biological Activities

| Activity Type | Target Organism/Cell Line | Concentration (μg/ml) | Efficacy | Control Comparison |

|---|---|---|---|---|

| Anticancer | PC3, K562, HeLa, A549 | 5 | Moderate | Doxorubicin |

| Antifungal | Botrytis cinerea | 50 | >90% | Tebuconazole |

| Insecticidal | Mythimna separata | 500 | Moderate | Chlorantraniliprole |

Mechanism of Action

The mechanism of action of 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes .

Comparison with Similar Compounds

Structural Analogs and Substituent Analysis

The following table highlights key structural analogs and their substituent profiles:

| Compound Name | Substituents (Position) | CAS Number | Molecular Weight | Key Features |

|---|---|---|---|---|

| 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine | Cl (2), NO₂ (5), CF₃ (6), NH₂ (4) | 23663-18-5 | 272.55 | Nitro, CF₃, Cl; high reactivity |

| 2-Chloro-5-fluoro-6-methyl-N-o-tolyl-pyrimidin-4-amine | Cl (2), F (5), CH₃ (6), NH₂ (4) | Not available | ~264.68 | Fluoro, methyl; lower lipophilicity |

| 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine | Cl (6), CF₃ (2), N(CH₃)₂ (4) | 866648-53-5 | 239.63 | Dimethylamine, CF₃; altered basicity |

| 4-Chloro-6-methyl-5-nitro-pyrimidin-2-amine | Cl (4), CH₃ (6), NO₂ (5), NH₂ (2) | 13162-24-8 | 188.57 | Nitro, methyl; lacks CF₃ |

Key Observations:

Electron-Withdrawing Effects : The target compound’s nitro and trifluoromethyl groups create a highly electron-deficient pyrimidine ring, enhancing its susceptibility to nucleophilic aromatic substitution (NAS) at position 2 . Analogs lacking nitro (e.g., 6-Chloro-N,N-dimethyl-2-(trifluoromethyl)pyrimidin-4-amine) exhibit reduced electrophilicity .

Steric and Electronic Profiles : The dimethylamine substituent in 866648-53-5 introduces steric bulk and basicity, which may reduce reactivity in cross-coupling reactions compared to the target’s primary amine .

Physicochemical Properties

- Solubility : The trifluoromethyl group enhances lipid solubility but may reduce aqueous solubility compared to methyl or fluoro analogs.

- Stability : Nitro groups can confer thermal stability but may pose challenges in reducing environments, unlike fluoro or methyl substituents .

Biological Activity

2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine, a pyrimidine derivative with the molecular formula , has garnered attention for its potential biological activities. This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups, which contribute to its unique pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and potential applications in medicine and agriculture.

The biological activity of this compound is primarily attributed to its interaction with mitochondrial Complex I, leading to inhibition of electron transport. This disruption can result in decreased ATP production and altered cellular metabolism.

Key Mechanisms:

- Inhibition of Mitochondrial Complex I: The compound likely interferes with electron transport, affecting energy production within cells.

- Impact on Cell Signaling: By disrupting mitochondrial function, it can influence various signaling pathways and gene expression.

Research indicates that compounds similar to this compound often exhibit significant biochemical activities, including antimicrobial and anticancer effects. Its structural similarity to other pyrimidinamines suggests it may share similar metabolic pathways and interactions with cellular enzymes .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Antimicrobial Activity

A study highlighted the efficacy of pyrimidine derivatives against bacterial pathogens. Specifically, this compound exhibited notable antimicrobial properties with Minimum Inhibitory Concentrations (MIC) ranging from 16 µg/mL to 32 µg/mL against various strains .

Anticancer Effects

Research focusing on the anticancer potential of this compound revealed significant cytotoxic effects on gastric adenocarcinoma cells (AGS) with an IC50 value of approximately 53.02 µM. This indicates a promising avenue for further exploration in cancer therapeutics .

Structure Activity Relationship (SAR)

The presence of specific functional groups such as chloro and trifluoromethyl has been correlated with enhanced biological activity. For instance, modifications in the pyrimidine ring structure have been shown to significantly affect the compound's efficacy against cancer cells and bacteria .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Chloro-5-nitro-6-(trifluoromethyl)pyrimidin-4-amine?

- Methodology : The compound can be synthesized via nucleophilic substitution. For example, a chloromethyl precursor reacts with 4-(trifluoromethyl)aniline under reflux in chloroform for 5 hours. Purification involves column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol . Key parameters include solvent choice (polar aprotic solvents enhance reactivity), temperature control (60–80°C to avoid side reactions), and stoichiometric excess of the amine to drive completion. Yield optimization (~78%) requires careful monitoring of reaction progress via TLC.

Q. How is X-ray crystallography applied to resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) at 100 K resolves structural details. For pyrimidine derivatives, disorder in substituents (e.g., trifluoromethyl groups) is common. Refinement using SHELXL integrates split-site occupancy models (e.g., 85:15 ratio for disordered -CF₃ groups). Data-to-parameter ratios >15 ensure reliability, and hydrogen bonds (N–H⋯N, R²²(12) motifs) are validated via intermolecular distances (2.8–3.0 Å) and angles (160–170°) .

Q. What analytical techniques are critical for characterizing purity and stability?

- Methodology :

- HPLC-MS : Quantifies purity (>95%) and detects nitro-group decomposition byproducts.

- NMR : ¹⁹F NMR confirms trifluoromethyl integrity (δ -60 to -70 ppm). ¹H NMR identifies amine protons (δ 6.5–7.5 ppm) and nitro-group deshielding effects .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 200°C .

Advanced Research Questions

Q. How are crystallographic disorder and data contradictions addressed during refinement?

- Methodology : Disorder in flexible groups (e.g., -CF₃) is modeled using PART instructions in SHELXL. Occupancy factors are refined freely, constrained to sum to 1.0. For example, a major -CF₃ component (85.3% occupancy) and minor rotated component are resolved via iterative least-squares cycles. Anisotropic displacement parameters (ADPs) distinguish static disorder from thermal motion . Contradictions in dihedral angles (e.g., 37.5° vs. 5.3° between pyrimidine and methoxyphenyl rings in symmetry-independent molecules) are attributed to crystal packing effects .

Q. What strategies guide structure-activity relationship (SAR) studies for pesticidal applications?

- Methodology :

- Bioassays : Test insecticidal activity against Mythimna separata (LC₅₀: 3.57 mg/L) and fungicidal activity against Pseudoperonospora cubensis (EC₅₀: 24.94 mg/L). Replace chloro/nitro groups with bromo or fluoro to modulate electron-withdrawing effects .

- Enzymatic Assays : Acetylcholinesterase (AChE) inhibition (0.215 U/mg prot) confirms target engagement. Molecular docking (AutoDock Vina) identifies π-π stacking (3.5 Å centroid distances) and hydrogen bonds with AChE’s catalytic triad .

Q. How do computational methods enhance synthetic design and mechanistic analysis?

- Methodology :

- DFT Calculations : Optimize transition states for nitro-group reduction (B3LYP/6-311+G(d,p)). Electron affinity of the nitro group (-0.45 eV) correlates with reactivity in SNAr reactions .

- Molecular Dynamics (MD) : Simulate solvent effects (chloroform vs. DMF) on reaction kinetics. Higher polarity solvents stabilize charged intermediates, reducing activation energy by ~10 kcal/mol .

Q. What experimental approaches resolve intermediate formation in multi-step syntheses?

- Methodology :

- In-situ IR Spectroscopy : Tracks nitro-group reduction (peak loss at 1520 cm⁻¹) and amine formation (N–H stretch at 3350 cm⁻¹).

- Isolation of Intermediates : Quench reactions at 50% completion to isolate chloromethyl precursors (HPLC retention time: 8.2 min) for characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.